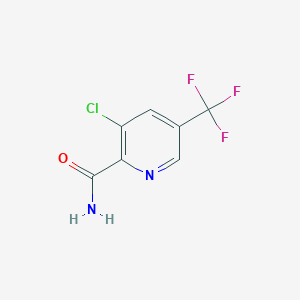

3-Chloro-5-(trifluoromethyl)picolinamide

Description

BenchChem offers high-quality 3-Chloro-5-(trifluoromethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFMZZZAYXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363148 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338758-69-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338758-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide

This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-5-(trifluoromethyl)picolinamide, a key building block in the development of novel agrochemicals and pharmaceuticals. The document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed insights into the reaction mechanisms, experimental protocols, and strategic considerations for its synthesis.

Introduction: The Significance of 3-Chloro-5-(trifluoromethyl)picolinamide

3-Chloro-5-(trifluoromethyl)picolinamide is a halogenated and trifluoromethylated pyridine derivative. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make it a valuable scaffold in medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The picolinamide moiety provides a versatile handle for further chemical modifications. These characteristics have led to its use in the synthesis of a range of biologically active compounds.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways have been identified for the efficient synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide. The choice of a specific route may be dictated by the availability of starting materials, scalability, and desired purity of the final product.

Pathway 1: Amidation of 3-Chloro-5-(trifluoromethyl)picolinic Acid

This is the most direct and widely employed route, commencing from the corresponding carboxylic acid. The overall transformation involves the activation of the carboxylic acid group followed by amination.

Pathway 2: Controlled Hydrolysis of 3-Chloro-5-(trifluoromethyl)picolinonitrile

An alternative approach utilizes the corresponding nitrile as a precursor. This pathway hinges on the selective hydrolysis of the nitrile functionality to the primary amide without over-hydrolysis to the carboxylic acid.

Pathway 1: In-depth Analysis of the Picolinic Acid Route

This pathway is often favored due to the commercial availability of the starting picolinic acid and the high efficiency of the amidation step.

Synthesis of the Key Intermediate: 3-Chloro-5-(trifluoromethyl)picolinic Acid

The industrial synthesis of the trifluoromethylpyridine core typically begins with 3-picoline. A simultaneous vapor-phase chlorination and fluorination at high temperatures (greater than 300°C) over a transition metal-based catalyst yields key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[1].

From an intermediate such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 80194-68-9) can be envisioned through a selective functionalization at the 2-position. One plausible method involves a metal-halogen exchange followed by carboxylation.

Step-by-Step Protocol for the Amidation of 3-Chloro-5-(trifluoromethyl)picolinic Acid

The conversion of the picolinic acid to the picolinamide is most efficiently achieved via an acid chloride intermediate.

Part A: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride

This step involves the activation of the carboxylic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0-5°C using an ice bath.

-

Add a catalytic amount of dry DMF (e.g., 0.05 eq).

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the cooled suspension. Vigorous gas evolution (CO and CO2) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

The resulting solution of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride is typically used directly in the next step without isolation.

Causality of Experimental Choices:

-

Oxalyl Chloride: It is a preferred chlorinating agent as the byproducts (CO, CO2, and HCl) are gaseous, which simplifies the workup.

-

DMF (catalyst): DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.

-

Inert Atmosphere and Dry Solvents: The acid chloride is highly reactive and moisture-sensitive, readily hydrolyzing back to the carboxylic acid.

Part B: Amination of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride

The crude acid chloride is then reacted with a source of ammonia to form the desired picolinamide.

Experimental Protocol:

-

Cool the solution of 3-Chloro-5-(trifluoromethyl)picolinoyl chloride from Part A to 0-5°C.

-

Slowly add a solution of aqueous ammonia (e.g., 28-30% NH4OH) or bubble ammonia gas through the solution. The addition is exothermic and should be controlled.

-

Stir the reaction mixture vigorously at 0-5°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water and an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Excess Ammonia: An excess of ammonia is used to react with the acid chloride and to neutralize the HCl byproduct generated in the reaction.

-

Low Temperature: The reaction is highly exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

Pathway 2: In-depth Analysis of the Picolinonitrile Route

This pathway provides an alternative for the synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide, particularly if the nitrile precursor is more readily accessible.

Synthesis of the Key Intermediate: 3-Chloro-5-(trifluoromethyl)picolinonitrile

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinonitrile (CAS 80194-70-3) can also be achieved from the trifluoromethylpyridine core. For instance, starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine (which can be derived from 2,3,5-DCTF), a Sandmeyer reaction can be employed to introduce the nitrile group.

Step-by-Step Protocol for the Controlled Hydrolysis of 3-Chloro-5-(trifluoromethyl)picolinonitrile

The key to this pathway is the partial hydrolysis of the nitrile to the amide. This is typically achieved under basic conditions, as acidic hydrolysis tends to proceed to the carboxylic acid.[2][3][4]

Experimental Protocol:

-

Dissolve 3-Chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.

-

Add a solution of an alkali metal hydroxide (e.g., NaOH or KOH, 1.0-1.2 eq) in water.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction progress carefully by TLC or GC/MS.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

The product can be isolated by extraction with an organic solvent. The pH may need to be adjusted to facilitate extraction.

-

Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Basic Conditions: In basic hydrolysis, the hydroxide ion acts as the nucleophile. The reaction can often be stopped at the amide stage under milder conditions (lower temperature, controlled stoichiometry of the base).[2]

-

Reaction Monitoring: Careful monitoring is crucial to prevent the over-hydrolysis of the desired amide to the corresponding carboxylic acid.

Data Summary

| Pathway | Key Intermediate | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| 1 | 3-Chloro-5-(trifluoromethyl)picolinic acid | Oxalyl chloride, DMF, Ammonia | 0°C to RT | High yield, clean reaction, readily available starting material | Two-step amidation (via acid chloride) |

| 2 | 3-Chloro-5-(trifluoromethyl)picolinonitrile | NaOH or KOH | 40-60°C | Alternative route if nitrile is more accessible | Risk of over-hydrolysis to carboxylic acid, requires careful control |

Conclusion

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide can be effectively achieved through two primary synthetic routes. The choice between the amidation of the corresponding picolinic acid and the controlled hydrolysis of the picolinonitrile will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the capabilities for process control. The picolinic acid pathway is generally more robust and higher yielding, while the picolinonitrile route offers a viable alternative. This guide provides the foundational knowledge for the development and optimization of the synthesis of this important chemical intermediate.

References

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemguide. hydrolysis of nitriles. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

physicochemical properties of 3-Chloro-5-(trifluoromethyl)picolinamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)picolinamide

Authored by a Senior Application Scientist

Foreword: The confluence of a halogenated pyridine core with a trifluoromethyl group presents a unique electronic and steric profile, making 3-Chloro-5-(trifluoromethyl)picolinamide a molecule of significant interest in modern chemical research. This guide provides a detailed exploration of its fundamental physicochemical properties, synthesis, and analytical characterization. The insights herein are curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.

Molecular Identity and Structural Elucidation

3-Chloro-5-(trifluoromethyl)picolinamide is a substituted pyridine derivative. The strategic placement of a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the picolinamide scaffold creates a molecule with distinct properties valuable in agrochemical and pharmaceutical development.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Smolecule[1] |

| CAS Number | 338758-69-3 | Smolecule[1] |

| Molecular Formula | C₇H₄ClF₃N₂O | Smolecule[1] |

| Molecular Weight | 224.57 g/mol | Smolecule[1] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | Smolecule[1] |

| InChI | InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | Smolecule[1] |

| InChI Key | DVUFMZZZAYXFTB-UHFFFAOYSA-N | Smolecule[1] |

Core Physicochemical Characteristics

The physicochemical properties of a compound are paramount, dictating its solubility, membrane permeability, metabolic stability, and overall suitability for various applications. While experimental data for 3-Chloro-5-(trifluoromethyl)picolinamide is not exhaustively published, properties can be inferred from related structures and computational models.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White Powder / Solid | Based on related compounds. | Thermo Scientific[2] |

| Melting Point | 134.0-144.0 °C | Data for the precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The amide is expected to have a different but likely comparable melting point. | Thermo Scientific[2] |

| Boiling Point | Not available | Data for related compounds is limited and often for precursors under vacuum. | |

| logP (Octanol-Water Partition Coefficient) | 1.6 (Computed) | Data for the isomer 5-Chloro-3-(trifluoromethyl)picolinamide. This value indicates moderate lipophilicity. | PubChem[3] |

| Hydrogen Bond Donors | 1 | From the amide (-NH₂) group. | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | From the pyridine nitrogen, amide oxygen, and fluorine atoms. | PubChem[3] |

| Stability | Stable under recommended storage conditions. | Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | Capot Chemical[4] |

The trifluoromethyl group significantly impacts the molecule's lipophilicity and metabolic stability, which are crucial factors in drug design.[5] The chloro-substituent further modulates the electronic properties of the pyridine ring.

Synthesis and Chemical Reactivity

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide typically originates from its corresponding carboxylic acid, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The final amidation step is a cornerstone of its production.

General Synthetic Approach

The most direct pathway involves the activation of the carboxylic acid followed by amination. This is a robust and widely utilized transformation in medicinal and process chemistry.

Key Synthetic Steps:

-

Carboxylic Acid Activation: The precursor, 3-Chloro-5-(trifluoromethyl)picolinic acid, is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride to form the highly reactive acyl chloride intermediate, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride.[6]

-

Amidation: The acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas) to yield the final picolinamide product.

Alternative methods for amide bond formation, such as using coupling reagents like HATU or EDC, are also viable, particularly for creating substituted amide derivatives.[1] These methods often proceed under mild conditions with high functional group tolerance.[1]

Caption: General synthesis workflow for 3-Chloro-5-(trifluoromethyl)picolinamide.

Reactivity and Stability

The compound is generally stable but should be handled with care. It is incompatible with strong oxidizing agents and strong acids.[4] Hazardous decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas, particularly under fire conditions.[4]

Analytical Characterization Protocols

To ensure purity, identity, and quality, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like 3-Chloro-5-(trifluoromethyl)picolinamide.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a standard method for determining the purity of the target compound.

Objective: To quantify the purity of 3-Chloro-5-(trifluoromethyl)picolinamide and identify any process-related impurities.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7]

Methodology:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the primary standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and the sample solution.

-

Data Processing: Determine the retention time of the main peak from the standard. Calculate the area percent purity of the sample by integrating all peaks in the chromatogram.

Caption: Standard workflow for HPLC-based purity analysis.

Other valuable analytical techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming molecular weight and identifying impurities with high specificity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. Predicted ¹H NMR shifts for analogous structures suggest characteristic signals for the pyridine protons.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups, such as the amide C=O and N-H stretches.

Applications in Scientific Research

The unique combination of substituents makes 3-Chloro-5-(trifluoromethyl)picolinamide and its derivatives valuable in several fields.

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the development of modern pesticides and fungicides.[1] The structural motifs present in this compound are known to exhibit potent fungicidal and antibacterial activity against various crop diseases.[1]

-

Pharmaceuticals: As a chemical building block, this compound serves as a starting point for synthesizing more complex molecules.[5] The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, making it a desirable feature in drug candidates.[1][5] Research indicates that such compounds can interact with and inhibit enzymes crucial for fungal metabolism.[1]

-

Medicinal Chemistry: It is used in research to explore structure-activity relationships (SAR) for developing new therapeutic agents.[1]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or under a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[4]

References

-

PubChem. 5-Chloro-3-(trifluoromethyl)picolinamide. National Center for Biotechnology Information. [Link]

-

Capot Chemical. (n.d.). MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. [Link]

Sources

- 1. Buy 3-Chloro-5-(trifluoromethyl)picolinamide | 338758-69-3 [smolecule.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 3. 5-Chloro-3-(trifluoromethyl)picolinamide | C7H4ClF3N2O | CID 72207014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]

3-Chloro-5-(trifluoromethyl)picolinamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-5-(trifluoromethyl)picolinamide

Abstract

3-Chloro-5-(trifluoromethyl)picolinamide is a synthetically derived molecule belonging to the trifluoromethylpyridine amide class of compounds. This class has garnered significant attention in both agrochemical and pharmaceutical research due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinamide, with a primary focus on its antifungal properties. Additionally, potential mechanisms for its observed antibacterial and insecticidal activities are explored, drawing from studies on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular interactions, affected cellular pathways, and the experimental methodologies used to elucidate these mechanisms.

Introduction and Chemical Properties

3-Chloro-5-(trifluoromethyl)picolinamide is characterized by a picolinamide backbone substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position.[1] The presence of the trifluoromethyl (CF3) group is critical, as it significantly enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in the development of bioactive compounds.[3][4] These features contribute to its efficacy as a fungicide, bactericide, and insecticide.[1][5]

| Property | Value |

| Molecular Formula | C₇H₄ClF₃N₂O |

| Molecular Weight | ~225.55 g/mol |

| Key Structural Features | Pyridine ring, Amide group, Chloro substituent, Trifluoromethyl substituent |

Antifungal Mechanism of Action: Targeting Sec14p

The most well-characterized mechanism of action for picolinamide-based compounds is their antifungal activity, which has been elucidated through a combination of chemogenomic profiling, biochemical assays, and structural biology.

Identification of the Molecular Target: Sec14p

Research on a series of picolinamide and benzamide compounds with antifungal properties has identified Sec14p as the sole essential target in the model organism Saccharomyces cerevisiae.[6] Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast, playing a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and secretion.

Molecular Interaction and Inhibition

3-Chloro-5-(trifluoromethyl)picolinamide and related compounds are proposed to bind within the lipid-binding pocket of Sec14p. This binding event inhibits the protein's ability to transfer phospholipids, thereby disrupting lipid homeostasis and leading to Golgi dysfunction and ultimately, cell death.[6]

A functional variomics screen, a technique used to identify mutations that confer resistance to a compound, revealed that resistance-conferring amino acid residues are localized to the lipid-binding pocket of Sec14p.[6] This provides strong genetic evidence for the direct interaction between picolinamide compounds and this specific pocket.

Structural Confirmation: X-ray Co-crystallography

The binding mode was further confirmed by the determination of the X-ray co-crystal structure of a Sec14p-compound complex. This structural data provided a detailed view of the compound nestled within the binding cavity, rationalizing both the structure-activity relationships observed with different analogs and the location of the resistance-conferring mutations.[6]

Caption: Proposed antifungal mechanism of action targeting Sec14p.

Antibacterial and Insecticidal Activities: Postulated Mechanisms

While the antifungal mechanism is well-supported, the precise molecular targets for the antibacterial and insecticidal effects of 3-Chloro-5-(trifluoromethyl)picolinamide are less defined. However, studies on structurally similar compounds provide plausible hypotheses.

Antibacterial Activity: Membrane Disruption

Derivatives of trifluoromethylpyridine amides have shown activity against various bacterial pathogens, including Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum.[5][7] For some related compounds, such as novel pentafluorosulfanyl-containing triclocarban analogs, the primary mode of antibacterial action is the disruption of the bacterial cell membrane.[8] This mechanism offers the advantage of potentially circumventing existing antibiotic resistance mechanisms that often involve target-site mutations or enzymatic inactivation of the drug.[8] It is plausible that 3-Chloro-5-(trifluoromethyl)picolinamide shares this membrane-disrupting capability, particularly against Gram-positive bacteria.

Insecticidal Activity

Certain trifluoromethylpyridine amide derivatives have demonstrated insecticidal properties.[5][7] The specific mode of action is not yet elucidated for this particular compound. However, many successful insecticides target the insect nervous system, for example, by modulating ion channels or enzyme activity. Further research is required to identify the specific insecticidal target of 3-Chloro-5-(trifluoromethyl)picolinamide.

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of a bioactive compound requires a multi-faceted approach. Below are key experimental workflows that can be employed.

Target Identification in Fungi

Caption: Experimental workflow for antifungal target identification.

Step-by-Step Methodology:

-

Chemogenomic Profiling:

-

A collection of yeast deletion mutants (each lacking a single non-essential gene) is grown in the presence of sub-lethal concentrations of 3-Chloro-5-(trifluoromethyl)picolinamide.

-

Mutants that exhibit hypersensitivity to the compound are identified. The genes deleted in these sensitive strains often belong to the same pathway or complex as the drug's target.

-

-

Functional Variomics:

-

A library of yeast expressing mutant variants of a hypothesized target protein (e.g., Sec14p) is generated.

-

This library is screened for variants that confer resistance to the compound. Resistance-conferring mutations often pinpoint the drug's binding site.

-

-

Biochemical Assays:

-

The hypothesized target protein is purified.

-

In vitro assays are conducted to measure the protein's activity in the presence and absence of the compound, confirming direct inhibition.

-

-

X-ray Co-crystallography:

-

The purified target protein is co-crystallized with the compound.

-

X-ray diffraction is used to solve the three-dimensional structure of the protein-compound complex, providing definitive proof of binding and revealing the precise molecular interactions.

-

Investigating Antibacterial Membrane Disruption

Step-by-Step Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The MIC of the compound is determined against a panel of Gram-positive and Gram-negative bacteria to establish its spectrum of activity.

-

-

Membrane Permeability Assays:

-

Bacterial cells are treated with the compound and a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

-

An increase in fluorescence indicates membrane permeabilization.

-

-

Electron Microscopy:

-

Bacterial cells treated with the compound are visualized using transmission electron microscopy (TEM) to observe any morphological changes indicative of membrane damage.

-

Summary and Future Directions

3-Chloro-5-(trifluoromethyl)picolinamide is a potent bioactive molecule with a well-defined antifungal mechanism of action centered on the inhibition of the phospholipid transfer protein Sec14p.[6] This discovery opens avenues for the rational design of novel antifungal agents. The antibacterial and insecticidal properties of this compound are less understood but are likely linked to mechanisms such as membrane disruption, which has been observed in structurally related molecules.[8]

Future research should focus on:

-

Elucidating the specific molecular targets for its antibacterial and insecticidal activities.

-

Investigating potential resistance mechanisms in target organisms.

-

Optimizing the structure of 3-Chloro-5-(trifluoromethyl)picolinamide to enhance its efficacy and selectivity for different applications.

References

- Smolecule. (2023, August 15). 3-Chloro-5-(trifluoromethyl)picolinamide.

- SciSpace. (2020, September 28). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties.

- ResearchGate. (2025, August 7). Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties.

- Anonymous. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide.

- RSC Publishing. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. (2018, March 15). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties.

- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- ChemicalBook. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis.

- PMC - NIH. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria.

- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. Buy 3-Chloro-5-(trifluoromethyl)picolinamide | 338758-69-3 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-(trifluoromethyl)picolinamide and Its Analogs

This guide provides a comprehensive technical overview of the biological activity of 3-Chloro-5-(trifluoromethyl)picolinamide, a key pharmacophore in modern agrochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the compound's mechanism of action, biological targets, and methods for its evaluation, with a focus on its prominent antifungal properties.

Introduction: The Significance of the Trifluoromethylpyridine Amide Scaffold

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of a wide array of biologically active molecules.[1] The inclusion of a trifluoromethyl group significantly alters the physicochemical properties of a compound, often enhancing its metabolic stability, lipophilicity, and bioavailability.[2] When incorporated into a picolinamide framework, this scaffold gives rise to compounds with potent biological activities, most notably in the realm of fungicides. 3-Chloro-5-(trifluoromethyl)picolinamide serves as a fundamental building block and a subject of investigation for the development of novel therapeutic agents and crop protection solutions.[3] Its derivatives have found broad applications as eco-friendly pesticides, playing a crucial role in controlling crop diseases and thereby increasing food production.[3]

Physicochemical Properties and Their Biological Implications

The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)picolinamide, featuring a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts distinct electronic and steric properties. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound's interaction with biological targets.[1] Furthermore, this group enhances the molecule's lipophilicity, which can facilitate its passage through biological membranes.[2]

Unraveling the Mechanism of Action: A Dual Perspective

The precise mechanism of action for 3-Chloro-5-(trifluoromethyl)picolinamide itself is not definitively established in publicly available literature. However, by examining its close and well-studied analogs, primarily the commercial fungicide fluopicolide, and by considering research on the broader class of picolinamides, we can infer two potential primary mechanisms of action against fungal pathogens.

The Fluopicolide Model: Disruption of Spectrin-like Proteins and Cytoskeletal Integrity

Fluopicolide, which shares the 3-chloro-5-(trifluoromethyl)pyridine core structure, exhibits a novel mode of action targeting the cytoskeleton of oomycete pathogens.[1][4][5] This mechanism involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity and stability of the cell membrane.[3] The disruption of these proteins leads to a cascade of events, including the cessation of cytoplasmic streaming, abnormal cell swelling, and ultimately, cell lysis. This unique mode of action places fluopicolide in the Fungicide Resistance Action Committee (FRAC) Group 43.[2][4]

Caption: Proposed mechanism of action via spectrin-like protein disruption.

A Broader Picolinamide Target: Inhibition of Sec14p and Phosphoinositide Signaling

Research into a broader class of picolinamide and benzamide antifungals has identified a different molecular target: Sec14p.[1][4] Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein in Saccharomyces cerevisiae.[1][4] These proteins are critical for regulating lipid signaling pathways, particularly the production of phosphoinositide-4-phosphate (PI4P), which is essential for vesicular trafficking from the Golgi apparatus. By inhibiting the phospholipid exchange cycle of Sec14p, these small molecules can disrupt vital cellular processes, leading to fungal cell death. This makes Sec14p an attractive target for the development of novel antifungals with a mode of action distinct from currently available drugs.[6][7][8][9]

Caption: Proposed mechanism of action via Sec14p inhibition.

Antifungal Spectrum and Potency

Table 1: Antifungal Spectrum of Fluopicolide

| Pathogen Species | Common Disease |

| Phytophthora infestans | Late Blight of Potato and Tomato |

| Phytophthora capsici | Phytophthora Blight of Cucurbits |

| Phytophthora porri | White Tip of Leek |

| Plasmopara viticola | Downy Mildew of Grapevine |

| Peronospora parasitica | Downy Mildew of Brassicas |

| Peronospora tabacina | Blue Mold of Tobacco |

| Peronospora sparsa | Downy Mildew of Rose |

| Pseudoperonospora cubensis | Downy Mildew of Cucurbits |

| Bremia lactucae | Downy Mildew of Lettuce |

| Source:[1][10] |

It is important to note that while fluopicolide's activity is primarily against oomycetes, other picolinamide derivatives may exhibit a broader spectrum of activity, including against ascomycetes and basidiomycetes.

Potential for Pharmaceutical Applications

The trifluoromethylpyridine amide scaffold is not only relevant to agriculture but also holds significant promise in pharmaceutical development. The structural features that confer potent fungicidal activity can be leveraged for the design of new drugs targeting fungal infections in humans and animals. Furthermore, derivatives of this scaffold have been investigated for other therapeutic applications, including as anti-Chlamydia agents and proteasome inhibitors for cancer therapy. The favorable physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, make these compounds attractive candidates for drug discovery programs.[2][3]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of the antifungal activity of 3-Chloro-5-(trifluoromethyl)picolinamide.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve 3-Chloro-5-(trifluoromethyl)picolinamide in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable liquid medium (e.g., RPMI-1640). Include a positive control (a known antifungal), a negative control (medium with DMSO), and a growth control (medium with inoculum only).

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the assay medium to achieve the desired final inoculum concentration.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.

Toxicology and Safety Profile

Based on data for the closely related fluopicolide, compounds of this class generally exhibit low acute toxicity.

-

Acute Toxicity: The oral LD50 of fluopicolide in rats is greater than 5000 mg/kg body weight, indicating very low acute oral toxicity.[1][3]

-

Irritation and Sensitization: Fluopicolide is not a skin irritant and is only slightly and transiently irritating to the eyes. It is not a dermal sensitizer.[3]

-

Genotoxicity and Carcinogenicity: Fluopicolide is not considered to be genotoxic or carcinogenic.[11]

-

Developmental Toxicity: In animal studies, developmental effects were only observed at doses that were also toxic to the mother.[3]

-

Environmental Fate: While generally safe for mammals, fluopicolide may pose a risk to aquatic organisms, and appropriate precautions should be taken to prevent environmental contamination.[11]

ADME and Pharmacokinetics

Pharmacokinetic studies in rats with fluopicolide provide insights into the potential ADME profile of 3-Chloro-5-(trifluoromethyl)picolinamide.

-

Absorption: Fluopicolide is moderately and rapidly absorbed from the gastrointestinal tract following oral administration.[3]

-

Distribution: The highest concentrations of the compound and its metabolites are typically found in the liver and kidneys.[12]

-

Metabolism: The primary metabolic pathway involves the cleavage of the amide bond, followed by conjugation with glycine, sulfate, and glucuronide.[12]

-

Excretion: The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine.[12]

Conclusion and Future Directions

3-Chloro-5-(trifluoromethyl)picolinamide and its derivatives represent a versatile and potent class of biologically active molecules with significant applications in agriculture and potential in human and veterinary medicine. The dual potential mechanisms of action, either through the disruption of spectrin-like proteins or the inhibition of Sec14p, offer exciting avenues for the development of novel fungicides with unique modes of action, which is crucial for managing the growing challenge of antifungal resistance. Further research is warranted to elucidate the precise molecular targets of 3-Chloro-5-(trifluoromethyl)picolinamide and to fully characterize its biological activity profile. The experimental frameworks provided in this guide offer a starting point for such investigations, which will undoubtedly contribute to the development of the next generation of antifungal agents.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). 5.12 FLUOPICOLIDE (235) TOXICOLOGY. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fluopicolide. In Wikipedia. Retrieved from [Link]

-

MCB Books. (n.d.). PROPERTIES OF FLUOPICOLIDE | DEFINITION OF FLUOPICOLIDE. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Fluopicolide - Active Ingredient Page. Retrieved from [Link]

-

Health Canada. (2015, November 9). Fluopicolide. Retrieved from [Link]

-

KingAgroot. (2023, September 25). Fluopicolide Fungicide: Superior Disease Control for Healthy Crops. Retrieved from [Link]

-

Flowers Canada Growers. (n.d.). Fluopicolide 4 SC Fungicide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluopicolide. PubChem. Retrieved from [Link]

-

Nile, A. H., et al. (2022). Mechanisms by Which Small Molecule Inhibitors Arrest Sec14 Phosphatidylinositol Transfer Protein Activity. bioRxiv. [Link]

-

MDPI. (2023, September 25). Fluopicolide-Induced Oxidative Stress and DNA Damage in the Earthworm Eisenia foetida. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural elements that govern Sec14-like PITP sensitivities to potent small molecule inhibitors. PubMed Central. Retrieved from [Link]

-

PubMed. (2023, January 2). Mechanisms by which small molecules of diverse chemotypes arrest Sec14 lipid transfer activity. Retrieved from [Link]

-

PubMed. (n.d.). New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Yeast Sec14p deficient in phosphatidylinositol transfer activity is functional in vivo. Retrieved from [Link]

-

PubMed. (n.d.). Evidence for an intrinsic toxicity of phosphatidylcholine to Sec14p-dependent protein transport from the yeast Golgi complex. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). fluopicolide (235). Retrieved from [Link]

Sources

- 1. Fluopicolide - Wikipedia [en.wikipedia.org]

- 2. Fluopicolide Fungicide: Superior Disease Control for Healthy Crops [cnagrochem.com]

- 3. fao.org [fao.org]

- 4. makingchembooks.com [makingchembooks.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms by which small molecules of diverse chemotypes arrest Sec14 lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. canada.ca [canada.ca]

- 12. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Chloro-5-(trifluoromethyl)picolinamide

Executive Summary

This technical guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethyl)picolinamide, a fluorinated pyridine derivative of significant interest in agrochemical and pharmaceutical research. We will explore its fundamental chemical and physical properties, present a detailed, field-tested synthesis protocol with mechanistic insights, and discuss its current and potential applications, particularly focusing on its role as a versatile chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's scientific and practical value.

The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold

In modern medicinal and agrochemical design, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the biological and physical properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, binding affinity, and cell permeability.

When this group is appended to a pyridine ring—a core structure in numerous bioactive compounds—it creates a scaffold with immense potential. 3-Chloro-5-(trifluoromethyl)picolinamide belongs to this privileged class of molecules. The specific arrangement of the chloro, trifluoromethyl, and picolinamide functionalities offers a unique electronic and steric profile, making it a valuable intermediate for creating diverse and potent new chemical entities.

Compound Identification and Core Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for 3-Chloro-5-(trifluoromethyl)picolinamide are outlined below.

-

Product Name: 3-Chloro-5-(trifluoromethyl)picolinamide

-

CAS Number: 338758-69-3[1]

-

IUPAC Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[1]

-

Molecular Formula: C₇H₄ClF₃N₂O[1]

-

Molecular Weight: 224.57 g/mol [1]

-

Chemical Structure:

Physicochemical Characteristics

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While exhaustive experimental data for this specific molecule is limited, the following table summarizes key computed and observed properties from authoritative sources and analogous compounds.

| Property | Value | Source / Comment |

| Melting Point | 134.0 - 144.0 °C | Based on data for the precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[2][3] The final amide product is expected to have a distinct but related melting point. |

| Solubility | Insoluble in water (Predicted) | Predicted for the related carboxylic acid precursor.[4] Generally, such compounds exhibit higher solubility in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

| XLogP3-AA | 1.6 | A computed measure of lipophilicity, indicating moderate lipid solubility.[5] |

| Hydrogen Bond Donors | 1 | From the amide (-NH₂) group.[5] |

| Hydrogen Bond Acceptors | 5 | Includes the pyridine nitrogen, amide oxygen, and fluorine atoms.[5] |

| Appearance | White to off-white solid | Typical appearance for this class of compound. |

Synthesis and Mechanistic Considerations

Several synthetic routes are plausible for producing 3-Chloro-5-(trifluoromethyl)picolinamide.[1] The most direct and scalable laboratory method is the amidation of the corresponding carboxylic acid. Below is a detailed protocol for this conversion.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then readily converted to the primary amide upon reaction with ammonia.

Step 1: Activation of 3-Chloro-5-(trifluoromethyl)picolinic Acid

-

System Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: Suspend 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq, e.g., 2.25 g) in anhydrous Dichloromethane (DCM, ~20 mL).

-

Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction with the chlorinating agent.

-

Activation: Slowly add Oxalyl chloride (1.5 eq) dropwise to the stirred suspension.[6] Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).[6]

-

Scientific Rationale: Oxalyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides under mild conditions. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophilic species.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.

Step 2: Amidation with Ammonia

-

Preparation: In a separate flask, prepare a solution of aqueous ammonia (~25-30%) and cool it in an ice bath.

-

Amide Formation: Slowly and carefully add the acid chloride solution from Step 1 to the cold, vigorously stirred ammonia solution. A white precipitate of the picolinamide product will form immediately.

-

Scientific Rationale: The acid chloride is highly electrophilic and reacts rapidly with the nucleophilic ammonia. Using an excess of cold ammonia solution ensures complete reaction and neutralizes the HCl generated.

-

-

Isolation: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove residual impurities. Dry the product under vacuum to yield 3-Chloro-5-(trifluoromethyl)picolinamide as a white solid.

Synthesis Workflow Diagram

The logical flow of the described synthesis is visualized below.

Caption: Workflow for the synthesis of 3-Chloro-5-(trifluoromethyl)picolinamide.

Applications in Research and Development

The utility of 3-Chloro-5-(trifluoromethyl)picolinamide stems from its identity as both a biologically active scaffold and a versatile chemical intermediate.

Agrochemical Applications

Picolinamide derivatives are a known class of fungicides.[7] They function by targeting the quinone-inside (Qi) site of the mitochondrial complex III, which disrupts the fungal electron transport chain and inhibits respiration.[8] This mode of action is distinct from other common fungicides, making them valuable tools for resistance management.[8] Studies have shown that chloro-substituted picolinamides can exhibit significant antifungal activity against a range of plant pathogens.[9] The subject compound, with its trifluoromethyl group enhancing lipophilicity and stability, is a prime candidate for development as a novel fungicide.[1]

Pharmaceutical and Drug Discovery Applications

In pharmaceutical research, this compound serves as a valuable building block. The trifluoromethyl-pyridine core is a key feature in many modern drugs. The amide functionality can be hydrolyzed back to the carboxylic acid for further coupling reactions, or the chloro- and trifluoromethyl-substituted ring can participate in cross-coupling reactions to build more complex molecules.[1][10]

The picolinamide chemotype itself has been identified in screens for novel antifungal agents active against pathogenic species like Candida and Aspergillus. These compounds were found to target the fungal lipid-transfer protein Sec14, showing high selectivity over mammalian proteins. This makes 3-Chloro-5-(trifluoromethyl)picolinamide a highly relevant starting point for lead optimization campaigns in the search for new antifungal therapeutics.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-5-(trifluoromethyl)picolinamide is not widely available, data from closely related compounds allow for the formulation of robust safety protocols.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

-

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-5-(trifluoromethyl)picolinamide is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its unique combination of a proven bioactive scaffold (picolinamide) and a property-enhancing moiety (trifluoromethyl group) makes it a high-value asset. Whether used directly in screening for antifungal activity or as a foundational building block for complex new drugs and agrochemicals, a thorough understanding of its properties and synthesis is essential for any research and development professional in the field.

References

-

Eberle, A. et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Available at: [Link]

-

Buchan, Z. (2015). Use of picolinamides as fungicides. SciSpace. Available at: [Link]

-

Science Alert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Available at: [Link]

-

Pries, V. et al. (2017). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-3-(trifluoromethyl)picolinamide. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

- 1. Buy 3-Chloro-5-(trifluoromethyl)picolinamide | 338758-69-3 [smolecule.com]

- 2. H34258.03 [thermofisher.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 5-Chloro-3-(trifluoromethyl)picolinamide | C7H4ClF3N2O | CID 72207014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. jelsciences.com [jelsciences.com]

- 10. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-(trifluoromethyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a compound's structure is paramount for elucidating its mechanism of action, structure-activity relationships (SAR), and ensuring its purity and stability. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 3-Chloro-5-(trifluoromethyl)picolinamide, a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research.[1][2]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a deeper understanding of the "why" behind the observed spectral features. We will delve into the influence of the various substituents on the pyridine ring, offering a robust framework for the interpretation of the NMR data. This guide is structured to provide both a quick reference for experienced spectroscopists and a detailed explanation for those seeking to deepen their understanding of NMR principles as applied to complex heterocyclic systems.

Molecular Structure and Predicted NMR Resonances

The structure of 3-Chloro-5-(trifluoromethyl)picolinamide, with its distinct electronic and steric environment, gives rise to a unique NMR fingerprint. The pyridine ring, substituted with a chloro, a trifluoromethyl, and a picolinamide group, presents a fascinating case study in the interplay of electron-withdrawing and anisotropic effects that govern chemical shifts and coupling constants.

Caption: Molecular structure of 3-Chloro-5-(trifluoromethyl)picolinamide.

¹H NMR Spectral Data

The proton NMR spectrum of 3-Chloro-5-(trifluoromethyl)picolinamide is anticipated to show two distinct aromatic signals and a broad signal for the amide protons. The exact chemical shifts are influenced by the solvent used for analysis.

| Proton | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | ~8.4 - 8.6 | d | ~2.0 |

| H-6 | ~8.8 - 9.0 | d | ~2.0 |

| -CONH₂ | ~7.5 - 8.5 | br s | - |

Interpretation of the ¹H NMR Spectrum:

The pyridine ring protons, H-4 and H-6, are expected to resonate in the downfield region of the spectrum, a characteristic feature of aromatic protons in electron-deficient pyridine rings.[1] The electron-withdrawing nature of the nitrogen atom, the chloro group, and the trifluoromethyl group all contribute to the deshielding of these protons.

-

H-6: This proton is positioned alpha to the ring nitrogen, which strongly deshields it, leading to a predicted chemical shift in the range of δ 8.8-9.0 ppm.

-

H-4: The H-4 proton is situated gamma to the nitrogen and is also influenced by the adjacent electron-withdrawing trifluoromethyl group, resulting in a downfield shift, likely in the δ 8.4-8.6 ppm region.

-

Meta-Coupling: The H-4 and H-6 protons are meta to each other, which is expected to result in a small coupling constant (⁴J) of approximately 2.0 Hz, appearing as a doublet for each signal.[1]

-

Amide Protons (-CONH₂): The amide protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group will result in splitting of the CF₃ carbon signal and the adjacent C-5 signal due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| C-2 | ~148 - 152 | s | - |

| C-3 | ~135 - 139 | s | - |

| C-4 | ~138 - 142 | q | ~4-6 |

| C-5 | ~125 - 129 | q | ~30-35 |

| C-6 | ~150 - 154 | s | - |

| -C F₃ | ~120 - 124 | q | ~270-275 |

| -C ONH₂ | ~165 - 169 | s | - |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[1] The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded.

-

C-5 and CF₃ Coupling: The C-5 carbon, being directly attached to the trifluoromethyl group, will exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a much larger coupling constant.

-

C-4 Coupling: A smaller quartet may be observed for the C-4 carbon due to a two-bond coupling (²J) with the trifluoromethyl group.

-

Carbonyl Carbon: The amide carbonyl carbon is typically found in the downfield region of the spectrum, around δ 165-169 ppm.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data. The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of 3-Chloro-5-(trifluoromethyl)picolinamide.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of 3-Chloro-5-(trifluoromethyl)picolinamide is of high purity to avoid interference from impurities in the NMR spectra.

-

Mass Determination: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4][5][6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high solubilizing power for a wide range of organic compounds. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons, such as the amide protons.[3][7]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[9][10]

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K.

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.[11][12][13]

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for 3-Chloro-5-(trifluoromethyl)picolinamide, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectral parameters, researchers can confidently interpret experimental data, confirm the identity and purity of their compound, and gain deeper insights into its electronic properties. The detailed experimental protocol provides a reliable framework for obtaining high-quality, reproducible NMR spectra, an essential component of rigorous scientific research in drug discovery and development.

References

- Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Georgia Institute of Technology. Small molecule NMR sample preparation. 2023.

- Scribd. NMR Sample Preparation Guide.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- NMR Spectroscopy. NMR Sample Preparation.

- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.

- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Smolecule. Buy 3-Chloro-5-(trifluoromethyl)picolinamide | 338758-69-3. 2023.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010.

- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 3-Chloro-5-(trifluoromethyl)picolinamide | 338758-69-3 [smolecule.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 7. chem.washington.edu [chem.washington.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. carlroth.com [carlroth.com]

mass spectrometry analysis of 3-Chloro-5-(trifluoromethyl)picolinamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-(trifluoromethyl)picolinamide

Introduction

3-Chloro-5-(trifluoromethyl)picolinamide is a halogenated pyridine derivative with significant interest in the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring a picolinamide backbone substituted with both a chloro and a trifluoromethyl group, imparts unique biological activities, making it a valuable lead compound in drug discovery and a component in crop protection products.[1][2] The molecular formula is C₇H₄ClF₃N₂O, with a monoisotopic mass of approximately 223.996 Da.[3]

Given its potential applications and the need to understand its metabolic fate, environmental persistence, and pharmaceutical properties, robust analytical methods are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technique for the sensitive and specific analysis of this compound. This guide provides an in-depth exploration of the mass spectrometric analysis of 3-Chloro-5-(trifluoromethyl)picolinamide, offering field-proven insights into method development, structural elucidation, and quantitative analysis for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles & Instrumentation

The successful mass spectrometric analysis of any compound begins with understanding its physicochemical properties to select the appropriate ionization method and instrumentation.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like 3-Chloro-5-(trifluoromethyl)picolinamide, which contains polar functional groups (amide) and basic nitrogen atoms (pyridine ring, amide), Electrospray Ionization (ESI) is the premier choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4]

-

Mechanism of Ionization: In positive ion mode, the acidic conditions of a typical reversed-phase LC mobile phase (e.g., containing 0.1% formic acid) will facilitate protonation. The most likely sites for protonation are the nitrogen atom of the pyridine ring and, to a lesser extent, the amide group. This results in the formation of the protonated molecule, [M+H]⁺, which will be the primary precursor ion for MS/MS analysis.

-

Causality in Method Design: The choice of ESI dictates many subsequent experimental parameters. Because ionization efficiency is dependent on the analyte's ability to accept a proton, the mobile phase pH is kept low to ensure the analyte is in its protonated state before entering the ESI source. This enhances the signal intensity and overall sensitivity of the assay.

Mass Analyzers: The Right Tool for the Job

The choice of mass analyzer depends on the analytical goal: structural confirmation or quantification.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide high mass accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments, providing unequivocal identification and structural confirmation.

-

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is the industry standard.[5] It operates in a mode called Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity by monitoring a specific fragmentation reaction unique to the analyte.[6] This is crucial for accurately measuring low concentrations in complex matrices like plasma or environmental samples.[7]

Part 2: A Validated Experimental Workflow

A robust analytical method is a self-validating system. The following workflow integrates best practices for chromatography and mass spectrometry to ensure reliable and reproducible results.

Overall Analytical Workflow

Caption: High-level workflow for the analysis of 3-Chloro-5-(trifluoromethyl)picolinamide.

Experimental Protocol: LC-MS/MS Method

This protocol provides a starting point for method development. Optimization is essential for specific applications and matrices.

1. Sample Preparation (from Plasma) i. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). ii. Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. iii. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.[8] iv. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. v. Reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B). vi. Transfer to an autosampler vial for injection.

2. Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds.[7][9] |

| Solvent A | Water + 0.1% Formic Acid | Promotes protonation for positive ESI mode.[7][9] |

| Solvent B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution.[7] |

| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[7][9] |

| Injection Vol. | 10 µL |

| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | Ensures sharp peaks and elution of the analyte. |

3. Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | Analyte contains basic sites that readily protonate.[8] |

| Ion Spray Voltage | 5500 V | Optimized for stable spray and ion generation.[7] |

| Source Temp. | 550 °C | Aids in efficient desolvation of droplets.[7] |

| Curtain Gas | 40 psi | Prevents neutral molecules from entering the mass analyzer. |

| Collision Gas | Nitrogen | Inert gas for collision-induced dissociation (CID).[10] |

| Scan Type | Full Scan (for identification), MRM (for quantification) | |

Part 3: Structural Elucidation via Tandem MS (MS/MS)

Understanding the fragmentation of a molecule is key to confirming its identity and developing a selective quantitative method. Collision-Induced Dissociation (CID) is a technique where the protonated precursor ion ([M+H]⁺) is isolated and fragmented by colliding it with an inert gas.[10][11] The resulting product ions provide a structural fingerprint of the molecule.

Proposed Fragmentation Pathway

The protonated molecule ([M+H]⁺, m/z 225.0) of 3-Chloro-5-(trifluoromethyl)picolinamide is expected to undergo several characteristic fragmentation reactions upon CID.

-